WP1066

Description

STAT3 Inhibitor this compound is an orally bioavailable, small molecule inhibitor of signaling transducer and activator 3 (STAT3), with potential antineoplastic and immunomodulatory activities. Upon administration, STAT3 inhibitor this compound blocks the intranuclear translocation of p-STAT, thereby suppressing STAT3 signaling and decreasing the levels of downstream products including c-Myc. Additionally, this compound may upregulate costimulatory molecules including CD80 and CD86 on human microglia, and reverse glioma cancer stem cell (gCSC)-mediated innate and adaptive immune suppression allowing for the restoration of antitumor effector immune responses. The STAT3 pathway is overly active in many cancer types and is implicated in CSC-mediated growth, recurrence and resistance to conventional chemotherapies.

WP 1066 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

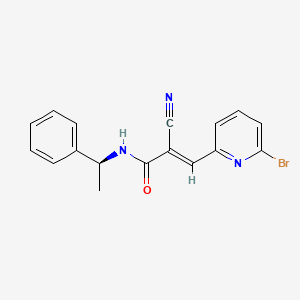

(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O/c1-12(13-6-3-2-4-7-13)20-17(22)14(11-19)10-15-8-5-9-16(18)21-15/h2-10,12H,1H3,(H,20,22)/b14-10+/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUAJMPDXIRPKO-LQELWAHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=NC(=CC=C2)Br)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50235007 | |

| Record name | WP 1066 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857064-38-1 | |

| Record name | WP 1066 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857064381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WP 1066 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12679 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | WP 1066 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WP1066 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | WP-1066 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63V8AIE65T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of WP1066: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WP1066 is a potent small molecule inhibitor that has garnered significant attention in preclinical and clinical research for its anti-tumor and immunomodulatory activities.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its molecular targets, downstream signaling effects, and its impact on the tumor microenvironment. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and investigation of this promising therapeutic agent.

Core Mechanism of Action: Inhibition of the JAK2/STAT3 Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3] This pathway is a critical regulator of cell proliferation, survival, differentiation, and inflammation. In many cancers, the JAK/STAT3 pathway is constitutively activated, leading to uncontrolled cell growth and resistance to apoptosis.[1]

This compound exerts its inhibitory effects through multiple actions:

-

Inhibition of JAK2 Phosphorylation: this compound directly inhibits the phosphorylation of JAK2, a key upstream kinase in the STAT3 pathway.[4][5] By preventing JAK2 activation, this compound effectively blocks the initiation of the downstream signaling cascade. Some studies suggest that this compound may also promote the degradation of the JAK2 protein.[6]

-

Inhibition of STAT3 Phosphorylation and Dimerization: Consequently, the inhibition of JAK2 activity by this compound prevents the phosphorylation of STAT3 at the critical tyrosine 705 residue.[4][5] This phosphorylation event is essential for the dimerization of STAT3 monomers.

-

Blockade of STAT3 Nuclear Translocation and Transcriptional Activity: As a result of impaired dimerization, this compound blocks the translocation of activated STAT3 from the cytoplasm to the nucleus.[2] This prevents STAT3 from binding to the promoters of its target genes, thereby inhibiting their transcription.[2]

The inhibition of the JAK2/STAT3 pathway by this compound leads to the downregulation of several key downstream target genes involved in tumorigenesis, including:

-

Anti-apoptotic proteins: Bcl-xL and Mcl-1[7]

-

Proteins involved in angiogenesis and metastasis: Hypoxia-inducible factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF)[3]

This ultimately results in the induction of apoptosis, inhibition of cell proliferation, and a reduction in tumor growth.[6][9]

Immunomodulatory Effects of this compound

Beyond its direct anti-tumor effects, this compound exhibits significant immunomodulatory properties by targeting STAT3 signaling within immune cells.[7] Constitutive STAT3 activation in the tumor microenvironment contributes to an immunosuppressive landscape. This compound helps to reverse this by:

-

Inhibiting Regulatory T cells (Tregs): this compound can inhibit the proliferation and function of Tregs, which are key mediators of immunosuppression in the tumor microenvironment.[7]

-

Upregulating Costimulatory Molecules: It has been shown to upregulate the expression of costimulatory molecules such as CD80 and CD86 on microglia, which are important for the activation of anti-tumor T cells.[1][7]

-

Promoting a Pro-inflammatory Milieu: this compound can induce the secretion of pro-inflammatory cytokines that are essential for effective anti-tumor immune responses.[7]

These immunomodulatory actions contribute to an enhanced anti-tumor immune response, making this compound a promising candidate for combination therapies with immunotherapies.

Quantitative Data

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) |

| HEL | Erythroleukemia | 2.30[3][9] |

| B16 | Melanoma | 2.43[3] |

| A375 | Melanoma | 1.6 |

| B16EGFRvIII | Melanoma | 1.5 |

| U87 | Glioblastoma | >5 |

| U373 | Glioblastoma | >5 |

| PANC-1 | Pancreatic Cancer | >10 |

| HPAC | Pancreatic Cancer | >10 |

| MDA-MB-231 | Breast Cancer | >10 |

| SK-BR-3 | Breast Cancer | >10 |

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the mechanism of action of this compound are provided below.

Western Blot Analysis of JAK2 and STAT3 Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation status of JAK2 and STAT3 in cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2, anti-phospho-STAT3 (Tyr705), anti-STAT3, and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 2, 6, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

Clonogenic Assay for Cell Survival

This assay determines the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

6-well plates

-

Trypsin-EDTA

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, or until visible colonies are formed.

-

Staining:

-

Wash the colonies with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. The plating efficiency and surviving fraction can be calculated based on the number of colonies in the treated versus control wells.

Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with different concentrations of this compound for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion

This compound is a potent inhibitor of the JAK2/STAT3 signaling pathway with significant direct anti-tumor and immunomodulatory effects. Its ability to induce apoptosis, inhibit proliferation, and modulate the tumor immune microenvironment underscores its therapeutic potential in a variety of malignancies. The experimental protocols and data presented in this guide provide a comprehensive resource for the continued investigation and development of this compound as a novel anti-cancer agent. Further research into its efficacy in combination with other therapies is warranted to fully realize its clinical utility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. m.youtube.com [m.youtube.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Integrated Experimental and Bioinformatic Analysis Reveals Synergistic Apoptotic, Antioxidant, and Immunomodulatory Effects of Hesperidin and Adriamycin in SKOV3 Ovarian Cancer Cells [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. noblelifesci.com [noblelifesci.com]

- 9. scispace.com [scispace.com]

WP1066 as a STAT3 Inhibitor in Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of WP1066, a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), and its therapeutic potential in the treatment of glioblastoma (GBM). This document consolidates key preclinical and clinical findings, details experimental methodologies, and visualizes the complex biological pathways and experimental processes involved.

Executive Summary

Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal therapeutic approaches.[1][2][3] A compelling body of evidence points to the constitutive activation of the STAT3 signaling pathway as a critical driver of GBM tumorigenesis, promoting cell proliferation, survival, invasion, and immunosuppression.[1][3][4][5] this compound has emerged as a promising therapeutic agent that can effectively cross the blood-brain barrier and target this central oncogenic hub.[6][7] Preclinical studies have demonstrated its potent anti-tumor effects, both as a monotherapy and in combination with radiation, by directly inducing apoptosis in glioma cells and by modulating the tumor microenvironment to elicit an anti-tumor immune response.[1][3][6][8] A first-in-human Phase I clinical trial has established its safety profile and determined the maximum feasible dose, paving the way for ongoing Phase II trials in newly diagnosed GBM patients.[1][9][10] This guide will delve into the technical details of this compound's mechanism of action, summarize the quantitative data from key studies, and provide insights into the experimental protocols used to evaluate its efficacy.

Mechanism of Action of this compound

This compound is an analog of caffeic acid that functions as a potent inhibitor of STAT3.[3] Its primary mechanism involves the inhibition of STAT3 phosphorylation at the tyrosine 705 residue, which is a critical step for its dimerization, nuclear translocation, and DNA binding activity.[3][11] By blocking STAT3 activation, this compound effectively downregulates the expression of a multitude of downstream target genes implicated in tumorigenesis.

Direct Anti-Tumor Effects

In glioblastoma cells, inhibition of STAT3 by this compound leads to:

-

Induction of Apoptosis: this compound promotes programmed cell death by downregulating anti-apoptotic proteins such as Mcl-1, Bcl-xL, and survivin, while activating pro-apoptotic proteins like Bax.[1][3][5][11]

-

Inhibition of Cell Proliferation: By suppressing STAT3, this compound can lead to decreased expression of cell cycle regulators like c-Myc and Cyclin D1.[1][3][11][12][13]

-

Reduction of Angiogenesis: this compound has been shown to inhibit the production of Vascular Endothelial Growth Factor (VEGF), a key promoter of tumor angiogenesis.[1][3]

-

Inhibition of Invasion: Activated STAT3 promotes the expression of genes involved in cell motility and invasion, such as matrix metalloproteinases (MMPs).[5] this compound can mitigate this invasive phenotype.

Immunomodulatory Effects

A crucial aspect of this compound's therapeutic potential lies in its ability to reverse the immunosuppressive tumor microenvironment characteristic of glioblastoma:

-

Inhibition of Regulatory T cells (Tregs): this compound can inhibit the proliferation and function of immunosuppressive Tregs.[3]

-

Activation of Effector Immune Cells: It promotes the activation and proliferation of CD8+ effector T cells.[3]

-

Modulation of Myeloid Cells: this compound can upregulate the expression of co-stimulatory molecules like CD80 and CD86 on microglia and macrophages, enhancing their antigen-presenting capabilities.[3][12]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound in glioblastoma and other relevant models.

In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| GSC-11 | Glioblastoma Stem Cell | 3.6 | [14] |

| DIPGXIII | Diffuse Midline Glioma | ~5 | [15] |

| U87-MG | Glioblastoma | Not explicitly stated, but apoptosis induced in a dose-dependent manner | [11] |

| U373-MG | Glioblastoma | Not explicitly stated, but apoptosis induced in a dose-dependent manner | [11] |

| A375 | Melanoma | 1.6 | [11] |

| B16 | Melanoma | 2.3 | [11] |

| B16EGFRvIII | Melanoma | 1.5 | [11] |

In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Treatment | Key Outcomes | Reference |

| Genetically engineered murine model | Glioma | This compound | 55.5% increase in median survival time (p < 0.01) | [3] |

| Murine subcutaneous model | Malignant Glioma | This compound (40 mg/kg, i.p.) | Marked inhibition of tumor growth | [11] |

| C57BL/6J mice with intracerebral tumors | Melanoma | This compound (40 mg/kg) | 80% long-term survival (>78 days) vs. 15 days median survival in control | [11] |

| Orthotopic xenograft model (PED17) | Diffuse Midline Glioma | This compound (20 mg/kg, oral gavage) | Stasis of tumor growth and increased overall survival | [15] |

| Orthotopic GL261 model | Glioma | This compound (30mg/kg) + STING agonist | Increased median survival to 58 days vs. 25 days for this compound alone | [16] |

| GL261 glioma model | Glioma | This compound + Radiation | Enhanced median survival and long-term survivors | [1] |

Phase I Clinical Trial in Recurrent Malignant Glioma (NCT01904123)

| Parameter | Value | Reference |

| Number of Patients | 8 | [1][9][10] |

| Maximum Feasible Dose (MFD) | 8 mg/kg | [1][9][10] |

| Most Common Adverse Events | Grade 1 nausea and diarrhea (50% of patients) | [1][9][10] |

| Median Progression-Free Survival (PFS) | 2.3 months | [1][9][10] |

| 6-month PFS Rate | 0% | [1][9][10] |

| Median Overall Survival (OS) | 25 months | [1][9][10] |

| 1-year OS Rate | 100% (estimated) | [1][9][10] |

| Pharmacokinetics (at 8 mg/kg) | T1/2: 2-3 hours | [1][9][10] |

| Target Engagement | p-STAT3 suppression observed starting at 1 mg/kg | [1][9][10] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Glioblastoma stem cells (GSCs) are seeded in 96-well plates at a specified density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 5 days).

-

MTS Reagent Addition: Following treatment, MTS reagent is added to each well and the plates are incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.

Western Blotting for STAT3 Phosphorylation

-

Cell Lysis: Glioblastoma cells, either untreated or treated with this compound for various times, are lysed in a buffer containing protease and phosphatase inhibitors.[17]

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Orthotopic Xenograft Mouse Model of Glioblastoma

-

Cell Preparation: Human glioblastoma cells (e.g., GL261) are harvested and resuspended in a sterile medium.[16]

-

Animal Model: Immunocompromised mice (e.g., C57BL/6) are used.[16]

-

Intracranial Injection: Mice are anesthetized, and a burr hole is drilled into the skull. A stereotactic apparatus is used to inject the glioblastoma cells into the brain parenchyma.

-

Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).[15]

-

Drug Administration: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered via a specified route (e.g., oral gavage or intraperitoneal injection) at a defined dose and schedule.[15] The control group receives a vehicle.

-

Endpoint Analysis: The primary endpoint is typically overall survival. Secondary endpoints can include tumor volume reduction (measured by imaging) and analysis of the tumor microenvironment via immunohistochemistry or flow cytometry of excised tumors.

Clinical Development and Future Directions

The first-in-human Phase I trial of this compound in recurrent malignant glioma has demonstrated that the drug is well-tolerated and can achieve systemic p-STAT3 inhibition.[9] Based on these promising results and strong preclinical data showing synergy with radiation, a Phase II clinical trial (NCT05879250) is currently underway to evaluate the combination of this compound and radiation therapy in newly diagnosed MGMT-unmethylated glioblastoma patients.[2][6][18]

The primary objectives of this Phase II trial are to determine the progression-free survival and to assess the changes induced in the tumor microenvironment by the combination therapy.[18] The study will enroll two cohorts of patients: those with complete tumor resection and those with incomplete resection, allowing for the analysis of treated tumor tissue in the latter group.[18]

Future research will likely focus on:

-

Identifying predictive biomarkers of response to this compound.

-

Exploring other combination therapies, such as with immune checkpoint inhibitors or other targeted agents.

-

Investigating the role of this compound in other STAT3-driven malignancies.

Conclusion

This compound represents a promising and rationally designed therapeutic agent for glioblastoma that targets a key molecular driver of the disease. Its dual mechanism of direct anti-tumor activity and immune system activation makes it a compelling candidate for further clinical investigation. The ongoing Phase II trial will provide critical insights into its efficacy in combination with standard-of-care radiation therapy and may pave the way for a new treatment paradigm for patients with this devastating disease. The data presented in this technical guide underscore the strong scientific rationale for the continued development of this compound as a novel therapy for glioblastoma.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Moleculin Announces First Patients Treated in Phase 2 Clinical Trial of STAT3 Inhibitor in Combination with Radiation for the Treatment of Glioblastoma [prnewswire.com]

- 3. A first-in-human Phase I trial of the oral p-STAT3 inhibitor this compound in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of STAT3 in the pathogenesis and treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role and Therapeutic Targeting of JAK/STAT Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RePORT ⟩ RePORTER [reporter.nih.gov]

- 7. Breakthrough: this compound inhibits PD-L1 as well as STAT3 | Drug Discovery News [drugdiscoverynews.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. A first-in-human Phase I trial of the oral p-STAT3 inhibitor this compound in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Facebook [cancer.gov]

- 13. researchgate.net [researchgate.net]

- 14. Impact of STAT3 phosphorylation in glioblastoma stem cells radiosensitization and patient outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Synergistic inhibition of tumor growth by combination treatment with drugs against different subpopulations of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

The Role of WP1066 in JAK2 Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of WP1066, a potent inhibitor of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. This document outlines the mechanism of action of this compound, summarizes its efficacy in various preclinical models, and provides detailed experimental protocols for its investigation.

Introduction to the JAK2/STAT3 Signaling Pathway

The JAK/STAT signaling cascade is a critical cellular pathway involved in the transduction of extracellular signals from cytokines and growth factors into a transcriptional response. This pathway regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. The aberrant activation of the JAK2/STAT3 pathway is a hallmark of numerous malignancies, including myeloproliferative neoplasms (MPNs) and glioblastoma, making it a prime target for therapeutic intervention.[1][2][3]

The canonical JAK2/STAT3 pathway is initiated by the binding of a ligand to its corresponding transmembrane receptor, leading to receptor dimerization and the subsequent autophosphorylation and activation of receptor-associated JAK2. Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT3 proteins. Recruited STAT3 is then phosphorylated by JAK2, leading to its dimerization, translocation to the nucleus, and binding to the promoters of target genes to regulate their transcription.

This compound: A Dual Inhibitor of JAK2 and STAT3

This compound is a small molecule inhibitor that has demonstrated significant antitumor activity by targeting the JAK2/STAT3 signaling pathway.[4][5] It is an analog of AG490, but exhibits more potent and broader inhibitory effects.[6][7][8]

Mechanism of Action

This compound exerts its effects through a multi-faceted mechanism:

-

Inhibition of JAK2 Phosphorylation: this compound directly inhibits the kinase activity of JAK2, preventing its autophosphorylation and subsequent activation.[4][5][8]

-

Degradation of JAK2 Protein: Unlike its parent compound AG490, this compound has been shown to induce the degradation of the JAK2 protein, further disrupting downstream signaling.[4][8]

-

Inhibition of STAT3 Phosphorylation and Nuclear Translocation: By inhibiting JAK2, this compound effectively blocks the phosphorylation of STAT3 at the Tyr705 residue, which is essential for its activation and dimerization.[9][10] This prevents the nuclear translocation of p-STAT3 and subsequent gene transcription.[1]

-

Downregulation of Downstream Targets: The inhibition of STAT3 activity leads to the downregulation of various anti-apoptotic and pro-proliferative proteins, including c-Myc, Bcl-xL, and Mcl-1.[11][12]

This comprehensive inhibition of the JAK2/STAT3 axis ultimately leads to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[4][8]

Quantitative Data Summary

The inhibitory effects of this compound have been quantified in numerous studies across various cell lines. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and other relevant quantitative data.

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference(s) |

| HEL | Erythroleukemia (JAK2 V617F) | 2.3 | Cell Proliferation | [4][5][13] |

| B16 | Melanoma | 2.43 | Cell Viability (MTT) | [13] |

| U-266 | Multiple Myeloma | 1.5 | Antitumor Activity (MTT) | [13] |

| U-373MG | Glioblastoma | 3.7 | Antitumor Activity (MTT) | [13] |

| U-87MG | Glioblastoma | 5.6 | Antitumor Activity (MTT) | [13] |

| HeLa | Cervical Cancer | 4.2 | Cell Viability (MTT) | [13] |

| Caki-1 | Renal Cell Carcinoma | ~2.5 | Cell Proliferation | [9] |

| 786-O | Renal Cell Carcinoma | ~2.5 | Cell Proliferation | [9] |

| OCIM2 | Acute Myeloid Leukemia | < 3.0 | Cell Proliferation | [4] |

| K562 | Chronic Myeloid Leukemia | < 3.0 | Cell Proliferation | [4] |

| Parameter | Value/Description | Context | Reference(s) |

| In Vivo Dosage (Mice) | 40 mg/kg, orally, once daily | Inhibition of tumor growth in a Caki-1 xenograft model. | [4] |

| Phase I Clinical Trial (Glioblastoma) | Maximum Feasible Dose (MFD) of 8 mg/kg. T1/2 of 2-3 hours. | Recurrent malignant glioma patients. p-STAT3 suppression observed at 1 mg/kg. | [11][12] |

| In Vitro Concentration | 0.5 - 4.0 µM | Dose-dependent decrease in JAK2, p-JAK2, p-STAT3, and p-STAT5 in OCIM2 and K562 cells. | [4] |

| In Vitro Concentration | 5 µM | Prevention of STAT3 phosphorylation in Caki-1 and 786-O cells. | [9] |

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of this compound. These should be adapted and optimized for specific cell lines and experimental conditions.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blotting for Protein Phosphorylation and Expression

This protocol is used to detect changes in the expression and phosphorylation status of proteins in the JAK2/STAT3 pathway following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and treat with this compound at various concentrations and for different time points.

-

Lyse the cells and collect the protein extracts.

-

Quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression and phosphorylation levels.

Therapeutic Applications and Clinical Status

This compound has shown promise in a variety of preclinical cancer models, leading to its investigation in clinical trials.

-

Glioblastoma: Due to its ability to cross the blood-brain barrier, this compound has been a significant focus for the treatment of glioblastoma.[11][12] A Phase I clinical trial has established a maximum feasible dose and demonstrated target engagement in patients with recurrent glioblastoma.[11] Phase II trials are underway to evaluate this compound in combination with radiation therapy for newly diagnosed glioblastoma.[14][15][16][17]

-

Myeloproliferative Neoplasms (MPNs): The constitutive activation of the JAK2/STAT3 pathway, often due to the JAK2 V617F mutation, is a key driver of MPNs.[3][18][19][20] this compound has demonstrated efficacy in preclinical models of MPNs by inhibiting the proliferation of cells carrying this mutation.[5][13]

-

Other Cancers: Preclinical studies have also suggested the potential of this compound in renal cell carcinoma, acute myeloid leukemia, and B-cell non-Hodgkin's lymphoma.[8][9][21]

Conclusion

This compound is a potent dual inhibitor of JAK2 and STAT3 with a well-defined mechanism of action. It has demonstrated significant antitumor activity in a broad range of preclinical cancer models, particularly those characterized by aberrant JAK2/STAT3 signaling. The promising preclinical data, coupled with its ability to penetrate the central nervous system, has led to its advancement into clinical trials for aggressive brain tumors. Further investigation is warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other anticancer agents.

References

- 1. Facebook [cancer.gov]

- 2. mdpi.com [mdpi.com]

- 3. Myeloproliferative Neoplasms Treatment (PDQ®) - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. This compound suppresses macrophage cell death induced by inflammasome agonists independently of its inhibitory effect on STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound suppresses macrophage cell death induced by inflammasome agonists independently of its inhibitory effect on STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound disrupts Janus kinase-2 and induces caspase-dependent apoptosis in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. STAT3 inhibitor this compound as a novel therapeutic agent for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

- 11. tandfonline.com [tandfonline.com]

- 12. A first-in-human Phase I trial of the oral p-STAT3 inhibitor this compound in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. RePORT ⟩ RePORTER [reporter.nih.gov]

- 16. Moleculin Announces Commencement of NIH-Funded Phase 2 Clinical Trial of STAT3 Inhibitor for the Treatment of Glioblastoma (NU 21C06) - Moleculin [moleculin.com]

- 17. Facebook [cancer.gov]

- 18. Myeloproliferative Neoplasms Treatment - NCI [cancer.gov]

- 19. 7 Treatment Options for Myeloproliferative Neoplasms | myMPNteam [mympnteam.com]

- 20. 6 Innovative Myeloproliferative Neoplasm Treatment Options | MD Anderson Cancer Center [mdanderson.org]

- 21. ashpublications.org [ashpublications.org]

WP1066: A Targeted Approach to Eradicating Cancer Stem Cell Proliferation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with the capacity for self-renewal and differentiation, driving tumor initiation, progression, metastasis, and therapeutic resistance. A pivotal signaling pathway implicated in the maintenance of CSCs is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, with STAT3 being a key transcription factor. Constitutive activation of STAT3 is a hallmark of numerous malignancies, promoting the expression of genes crucial for CSC survival and proliferation. WP1066, a small molecule inhibitor, has emerged as a promising therapeutic agent that effectively targets the JAK2/STAT3 signaling cascade, demonstrating significant anti-proliferative and pro-apoptotic effects on CSCs across various cancer types. This technical guide provides a comprehensive overview of the effects of this compound on cancer stem cell proliferation, detailing its mechanism of action, experimental protocols, and quantitative data to support its preclinical efficacy.

Mechanism of Action: Inhibition of the JAK2/STAT3 Signaling Pathway

This compound exerts its anti-cancer effects primarily by inhibiting the JAK2/STAT3 signaling pathway. It directly inhibits the phosphorylation of JAK2, which in turn prevents the phosphorylation and activation of its downstream target, STAT3.[1] Activated, phosphorylated STAT3 (p-STAT3) typically dimerizes and translocates to the nucleus, where it binds to the promoters of target genes involved in cell proliferation, survival, and angiogenesis, such as c-Myc, Bcl-xL, and Survivin. By blocking this cascade, this compound effectively downregulates the expression of these critical pro-survival genes, leading to cell cycle arrest and apoptosis in cancer stem cells.[2][3]

// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK2 [label="JAK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pJAK2 [label="p-JAK2", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pSTAT3 [label="p-STAT3\n(Dimerization)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; pSTAT3_nucleus [label="p-STAT3", fillcolor="#FBBC05", fontcolor="#202124", within=Nucleus]; TargetGenes [label="Target Genes\n(c-Myc, Bcl-xL, Survivin)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF", within=Nucleus]; Proliferation [label="CSC Proliferation\n& Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=bold];

// Edges this compound -> JAK2 [arrowhead=tee, color="#EA4335"]; JAK2 -> pJAK2 [label="Phosphorylation", fontsize=8, fontcolor="#5F6368"]; pJAK2 -> STAT3 [label="Phosphorylation", fontsize=8, fontcolor="#5F6368"]; STAT3 -> pSTAT3; pSTAT3 -> pSTAT3_nucleus [label="Nuclear\nTranslocation", fontsize=8, fontcolor="#5F6368"]; pSTAT3_nucleus -> TargetGenes [label="Gene Transcription", fontsize=8, fontcolor="#5F6368"]; TargetGenes -> Proliferation; }

Caption: this compound inhibits JAK2 phosphorylation, preventing STAT3 activation and CSC proliferation.Quantitative Data on the Efficacy of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies across a range of cancer cell lines, with a particular focus on those enriched for cancer stem-like cells. The half-maximal inhibitory concentration (IC50) values demonstrate the potent activity of this compound.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U87-MG | Glioblastoma | ~5.0 | [1] |

| U373-MG | Glioblastoma | ~5.0 | [1] |

| BTSC30M | Glioblastoma Stem Cell | Not Specified | [4] |

| A375 | Melanoma | 1.6 | [1] |

| B16 | Melanoma | 2.3 | [1] |

| B16EGFRvIII | Melanoma | 1.5 | [1] |

| Pancreatic Cancer Cells | Pancreatic Cancer | ~2.5 | Not Specified |

In vivo studies using xenograft models have further substantiated the anti-tumor efficacy of this compound.

| Cancer Model | Treatment Regimen | Outcome | Reference |

| Murine Subcutaneous Malignant Glioma | 40 mg/kg this compound (i.p.) | Significant tumor growth inhibition | [1] |

| Intracerebral Syngeneic Melanoma | 40 mg/kg this compound | 80% long-term survival | [2] |

| Orthotopic Glioblastoma Xenografts | Intraperitoneal this compound | Reduced intratumoral p-STAT3 activity and prolonged survival | [5] |

| Recurrent Malignant Glioma (Human Phase I) | 8 mg/kg (Maximum Feasible Dose) | Inhibition of systemic immune p-STAT3 | [2][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on cancer stem cell proliferation and survival.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability and proliferation.

-

Materials:

-

Cancer cell lines (e.g., U87-MG, A375)

-

96-well plates

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO).

-

Incubate the cells for an additional 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[7][8]

-

// Nodes Start [label="Seed Cells\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate\n(24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with this compound\n(Various Conc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate\n(48-72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_MTT [label="Add MTT\nReagent", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate3 [label="Incubate\n(3-4h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilize [label="Solubilize\nFormazan", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read [label="Read Absorbance\n(570 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC50", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=bold];

// Edges Start -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> Add_MTT; Add_MTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> Read; Read -> Analyze; }

Caption: Workflow for assessing cell viability and proliferation using the MTT assay.Cancer Stem Cell Sphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells, a key hallmark of this cell population.

-

Materials:

-

Cancer stem cells or cancer cell lines

-

Ultra-low attachment plates or flasks

-

Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

This compound

-

Trypsin-EDTA

-

Microscope

-

-

Procedure:

-

Harvest and dissociate cells into a single-cell suspension.

-

Plate the cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates with serum-free sphere-forming medium.

-

Add this compound at various concentrations to the culture medium.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days.

-

Monitor the formation of neurospheres or tumorspheres under a microscope.

-

Count the number of spheres with a diameter greater than a predefined size (e.g., 50 µm).

-

Calculate the sphere formation efficiency (SFE) as (Number of spheres / Number of cells seeded) x 100%.[3]

-

Western Blot Analysis for p-STAT3 and Downstream Targets

This technique is used to detect and quantify the levels of specific proteins, providing insights into the molecular effects of this compound.

-

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-c-Myc, anti-Bcl-xL, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound (e.g., 5 µM) for a specified time (e.g., 2 hours).[1]

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the protein of interest to a loading control (e.g., β-actin).

-

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of cells undergoing apoptosis.

-

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound at various concentrations for a specified time (e.g., 48 hours).

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]

-

// Nodes Start [label="Cancer Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Harvest Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Stain [label="Stain with\nAnnexin V-FITC & PI", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Flow Cytometry\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Results [label="Quantify Apoptotic\nCell Populations", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=bold];

// Edges Start -> Treat; Treat -> Harvest; Harvest -> Stain; Stain -> Analyze; Analyze -> Results; }

Caption: Flow cytometry workflow for the quantification of apoptosis induced by this compound.In Vivo Xenograft Model

This model is crucial for evaluating the anti-tumor efficacy of this compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer stem cells or cancer cell lines

-

This compound

-

Vehicle (e.g., DMSO/polyethylene glycol)

-

Calipers

-

-

Procedure:

-

Subcutaneously or orthotopically inject cancer cells into the mice.

-

Allow the tumors to reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 40 mg/kg, intraperitoneally) or vehicle to the respective groups on a predetermined schedule.[1]

-

Measure tumor volume regularly using calipers.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).[5]

-

Immunohistochemistry (IHC) for Proliferation and Angiogenesis Markers

IHC allows for the visualization of protein expression within the tumor tissue context.

-

Materials:

-

Paraffin-embedded tumor sections from the in vivo study

-

Primary antibodies (e.g., anti-Ki-67 for proliferation, anti-CD31 for angiogenesis)

-

Secondary antibodies and detection reagents (e.g., DAB chromogen)

-

Hematoxylin for counterstaining

-

Microscope

-

-

Procedure:

-

Deparaffinize and rehydrate the tumor sections.

-

Perform antigen retrieval to unmask the epitopes.

-

Block endogenous peroxidase activity.

-

Incubate the sections with primary antibodies.

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.

-

Develop the signal using a DAB chromogen solution.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the sections.

-

Analyze the staining intensity and the percentage of positive cells under a microscope.[4]

-

Conclusion

This compound represents a potent and specific inhibitor of the JAK2/STAT3 signaling pathway, a critical axis for the survival and proliferation of cancer stem cells. The extensive preclinical data, supported by the detailed experimental protocols outlined in this guide, provide a strong rationale for the continued investigation of this compound as a therapeutic strategy to target the root of tumorigenesis and overcome therapeutic resistance. The ability of this compound to induce apoptosis and inhibit the self-renewal capacity of CSCs in various cancer models highlights its potential as a valuable tool in the development of novel anti-cancer therapies. Further clinical evaluation is warranted to translate these promising preclinical findings into effective treatments for patients with malignancies driven by aberrant STAT3 signaling.

References

- 1. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A first-in-human Phase I trial of the oral p-STAT3 inhibitor this compound in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic inhibition of tumor growth by combination treatment with drugs against different subpopulations of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lab.research.sickkids.ca [lab.research.sickkids.ca]

- 5. On-target JAK2/STAT3 inhibition slows disease progression in orthotopic xenografts of human glioblastoma brain tumor stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A first-in-human Phase I trial of the oral p-STAT3 inhibitor this compound in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. texaschildrens.org [texaschildrens.org]

An In-depth Technical Guide to the Immunomodulatory Properties of WP1066

For Researchers, Scientists, and Drug Development Professionals

Abstract

WP1066 is a small molecule inhibitor initially developed as a potent antagonist of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Beyond its direct anti-tumor activities, a growing body of evidence highlights its significant immunomodulatory properties. This technical guide provides a comprehensive overview of the mechanisms by which this compound influences the immune system, its effects on various immune cell populations, and its potential as a therapeutic agent in immuno-oncology and other immune-related diseases. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key intracellular signaling molecule that plays a critical role in both tumor cell survival and immune evasion. Constitutive activation of STAT3 is a hallmark of many human cancers and is associated with the suppression of anti-tumor immunity. This compound has emerged as a promising therapeutic agent due to its ability to cross the blood-brain barrier and effectively inhibit STAT3 signaling.[1] Its immunomodulatory functions stem from its capacity to reverse tumor-mediated immune suppression and directly modulate the activity of various immune cells.[2] This guide delves into the core immunomodulatory mechanisms of this compound, providing a technical resource for researchers in the field.

Mechanism of Action

This compound primarily exerts its effects through the inhibition of the JAK2/STAT3 signaling pathway.[3] It blocks the phosphorylation of JAK2, which in turn prevents the phosphorylation and subsequent activation of STAT3.[4] Activated, phosphorylated STAT3 (p-STAT3) typically dimerizes and translocates to the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and immune suppression. By inhibiting this cascade, this compound effectively downregulates the expression of STAT3 target genes.[5]

Beyond the JAK/STAT pathway, this compound has also been shown to modulate other critical signaling pathways involved in immune regulation, including the PI3K/Akt and ERK1/2 pathways.[3]

Signaling Pathway Diagrams

Immunomodulatory Effects on Immune Cells

This compound exerts pleiotropic effects on various components of the innate and adaptive immune systems.

T-Lymphocytes

-

Inhibition of Regulatory T cells (Tregs): this compound has been shown to inhibit the induction and function of immunosuppressive FoxP3+ regulatory T cells.[2] This effect is crucial for overcoming tumor-induced immune tolerance.

-

Enhancement of Cytotoxic T-Lymphocyte (CTL) Activity: By alleviating the suppressive effects of Tregs and potentially through direct mechanisms, this compound enhances the cytotoxic activity of CD8+ T cells against tumor cells.[2]

Dendritic Cells (DCs)

This compound promotes the maturation and activation of dendritic cells. This is characterized by the upregulation of co-stimulatory molecules such as CD80 and CD86, which are essential for effective antigen presentation to T cells.[6][7]

Microglia

As the resident immune cells of the central nervous system, microglia play a critical role in neuroinflammation. This compound can modulate microglial activation, although the precise effects can be context-dependent. Studies have shown that it can influence the expression of activation markers like Iba1 and CD68.[8][9]

Quantitative Data

The following tables summarize the quantitative data on the biological activity of this compound from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HEL | Erythroid Leukemia | 2.3 | [3] |

| B16 | Melanoma | 2.43 | [3] |

| U87 | Glioblastoma | ~5 | [10] |

| U373 | Glioblastoma | ~4 | [10] |

| Caki-1 | Renal Cell Carcinoma | ~2.5 | [11] |

| 786-O | Renal Cell Carcinoma | ~2.5 | [11] |

| ATL-T | T-cell Lymphoma | ~5 | [12] |

| HKBML | B-cell Lymphoma | ~2.5 | [12] |

Table 2: Immunomodulatory Effects of this compound

| Immune Cell Type | Effect | Key Markers | Concentration (µM) | Observed Change | Reference |

| Regulatory T cells (Tregs) | Inhibition of induction | FoxP3 | 2 | ~70% inhibition | [2] |

| CD3+ T cells | Enhanced cytotoxicity | - | 2 | Increased from ~15% to ~24% | [2] |

| Dendritic Cells | Upregulation of co-stimulatory molecules | CD80, CD86 | 1-5 | Increased expression | [6][7] |

| Microglia/Macrophages | Upregulation of co-stimulatory molecules | CD80, CD86 | 1 | Increased expression | [4] |

Table 3: Effect of this compound on Cytokine Production

| Cell Type | Cytokine | Treatment Condition | Concentration (µM) | Change in Cytokine Level | Reference |

| THP-1 (macrophage-like) | IL-1β | LPS-induced | 1-10 | Suppression of release | [13] |

| CLL cells | - | Co-culture with BMSCs | Not specified | Reversal of IL-6 induced resistance | [14] |

| Rat BALF | TNF-α, IL-6 | ARDS model | Not specified | Decrease | [15] |

| Rat BALF | IL-10 | ARDS model | Not specified | Increase | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Western Blotting for Phosphorylated Proteins (p-STAT3, p-Akt, p-ERK1/2)

Protocol:

-

Cell Lysis:

-

Treat cells with this compound at desired concentrations and time points.

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE:

-

Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.

-

Load samples onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), STAT3, p-Akt (Ser473), Akt, p-ERK1/2, and ERK1/2 (typically at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) detection kit and image using a chemiluminescence imaging system.

-

Flow Cytometry for Immune Cell Phenotyping

Protocol:

-

Cell Preparation:

-

Harvest immune cells (e.g., PBMCs, splenocytes) and prepare a single-cell suspension.

-

Wash cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

-

Staining:

-

Resuspend 1x10^6 cells in 100 µL of FACS buffer.

-

Add Fc block to prevent non-specific antibody binding and incubate for 10 minutes.

-

Add a cocktail of fluorescently conjugated antibodies for surface markers (e.g., CD3, CD4, CD8, CD25, CD127 for T cells; CD11c, CD80, CD86 for DCs).

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash cells twice with FACS buffer.

-

-

Intracellular Staining (for FoxP3):

-

Fix and permeabilize cells using a commercially available FoxP3 staining buffer set.

-

Add anti-FoxP3 antibody and incubate for 30 minutes at 4°C in the dark.

-

Wash cells twice with permeabilization buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data using appropriate software, applying a gating strategy to identify cell populations of interest (e.g., CD4+CD25+FoxP3+ for Tregs).

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Protocol:

-

Plate Coating:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.

-

-

Blocking:

-

Wash the plate and block with an appropriate blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate and add cell culture supernatants or serum samples, along with a serial dilution of the recombinant cytokine standard.

-

Incubate for 2 hours at room temperature.

-

-

Detection:

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate and add streptavidin-HRP.

-

Incubate for 30 minutes at room temperature.

-

-

Development and Measurement:

-

Wash the plate and add a TMB substrate solution.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate cytokine concentrations based on the standard curve.

-

Conclusion

This compound is a potent immunomodulatory agent with a primary mechanism of action centered on the inhibition of the JAK2/STAT3 signaling pathway. Its ability to reverse immune suppression by inhibiting regulatory T cells and activating cytotoxic T cells and dendritic cells makes it a compelling candidate for cancer immunotherapy, particularly for tumors characterized by STAT3 activation. The detailed protocols and compiled quantitative data in this guide are intended to serve as a valuable resource for researchers aiming to further investigate and harness the therapeutic potential of this compound in oncology and beyond. Further studies are warranted to fully elucidate its complex interactions with the immune system and to optimize its clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. A novel phosphorylated STAT3 inhibitor enhances T cell cytotoxicity against melanoma through inhibition of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Study of Kinase Inhibitor this compound on the STAT3/JAK2 of Prostate Stromal Cells [jsu-mse.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular signatures of maturing dendritic cells: implications for testing the quality of dendritic cell therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zaguan.unizar.es [zaguan.unizar.es]

- 8. How to Identify Activated Microglia | Proteintech Group [ptglab.com]

- 9. Microglia markers | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. STAT3 inhibitor this compound as a novel therapeutic agent for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stat3 inhibitor abrogates the expression of PD-1 ligands on lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound suppresses macrophage cell death induced by inflammasome agonists independently of its inhibitory effect on STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The STAT3 inhibitor this compound reverses the resistance of chronic lymphocytic leukemia cells to histone deacetylase inhibitors induced by interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Changes in TNF-α, IL-6, IL-10 and VEGF in rats with ARDS and the effects of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

WP1066: A Technical Guide to its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction

WP1066 is a potent small molecule inhibitor of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Constitutive activation of the JAK2/STAT3 pathway is a hallmark of numerous malignancies, contributing to tumor cell proliferation, survival, invasion, and angiogenesis.[3][4] Furthermore, aberrant STAT3 signaling plays a critical role in orchestrating an immunosuppressive tumor microenvironment (TME), thereby shielding the tumor from immune-mediated destruction. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action and its multifaceted impact on the TME. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and potentially exploit the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects through the direct inhibition of the JAK2/STAT3 signaling cascade. It has been shown to inhibit the phosphorylation of JAK2 and subsequently prevent the phosphorylation, dimerization, and nuclear translocation of STAT3.[4][5][6] This blockade of STAT3 activity leads to the downregulation of various downstream target genes involved in cell cycle progression (e.g., Cyclin D1), apoptosis resistance (e.g., Bcl-xL, Mcl-1, Survivin), and angiogenesis (e.g., VEGF).[3][6][7] Beyond its direct effects on tumor cells, this compound also impacts other signaling molecules, including STAT5 and ERK1/2, without affecting JAK1 and JAK3.[1][2]

Impact on the Tumor Microenvironment

The therapeutic efficacy of this compound is not solely dependent on its direct tumoricidal activity but also on its profound ability to modulate the TME from an immunosuppressive to an immune-active state.

Reversal of Immune Suppression

-

Inhibition of Regulatory T cells (Tregs): this compound has been demonstrated to inhibit the proliferation and function of Tregs, a key immunosuppressive cell population within the TME.[6][8][9]

-

Reduction of Myeloid-Derived Suppressor Cells (MDSCs): Studies have shown that this compound can inhibit MDSCs, another critical component of the immunosuppressive TME, leading to a downregulation of phosphorylated STAT3 and PD-L1 expression in these cells.[10][11]

-

Modulation of Macrophages: this compound can reprogram tumor-associated macrophages (TAMs) towards a more pro-inflammatory, anti-tumor phenotype.

Enhancement of Anti-Tumor Immunity

-

Upregulation of Co-stimulatory Molecules: this compound has been shown to upregulate the expression of co-stimulatory molecules such as CD80 and CD86 on antigen-presenting cells like microglia, which is crucial for T cell activation.[8][12]

-

Stimulation of T cell Activity: By alleviating immunosuppression and promoting antigen presentation, this compound indirectly stimulates the proliferation and cytotoxic function of effector T cells.[13] It is also believed to increase the activity of STAT1, which is involved in stimulating T cell activity.[13]

-

Inhibition of PD-L1: Research has confirmed that this compound can inhibit the expression of the immune checkpoint ligand PD-L1 on tumor cells, potentially rendering them more susceptible to T cell-mediated killing.[10][13][14]

Inhibition of Angiogenesis

This compound has been shown to inhibit tumor angiogenesis by downregulating the production of Vascular Endothelial Growth Factor (VEGF) by tumor cells.[3][8][15] This leads to a reduction in microvessel density within the tumor.[15]

Quantitative Data

The following tables summarize key quantitative data regarding the activity of this compound from various preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HEL | Erythroleukemia | 2.3 | [1][2] |

| B16 | Melanoma | 2.43 | [1][9] |

| Colo357FG | Pancreatic Cancer | 2.5 | [3] |

| MIAPaCa-2 | Pancreatic Cancer | 2.5 | [3] |

| Bladder Cancer Cells (unspecified) | Bladder Cancer | ~2 | [16] |

| A375 | Melanoma | 1.6 | [6] |

| B16EGFRvIII | Melanoma | 1.5 | [6] |

| Caki-1 | Renal Cell Carcinoma | ~2.5 | [17] |

| 786-O | Renal Cell Carcinoma | ~2.5 | [17] |

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Tumor Model | Treatment | Outcome | Reference |

| Intracerebral Melanoma (B16) | This compound (40 mg/kg) | 80% long-term survival | [6] |

| Genetically Engineered Glioma Model | This compound | 55.5% increase in median survival time | [7][8] |

| Intracerebral Melanoma (B16) with Cytotoxic CTX | This compound + CTX | 375% increase in median survival time, 57% long-term survivors | [7][9][18] |

| Pancreatic Cancer Xenograft (Colo357FG) | This compound (40 mg/kg) | 4-fold inhibition of tumor growth | [3] |

| Bladder Cancer Xenograft | This compound | 4-fold reduction in tumor volume | [16] |

Signaling Pathways and Experimental Workflows

Diagram 1: this compound Mechanism of Action in the JAK2/STAT3 Pathway

Caption: this compound inhibits JAK2/STAT3 signaling, blocking tumor growth and immune suppression.

Diagram 2: this compound Impact on the Tumor Microenvironment

Caption: this compound reshapes the TME, fostering anti-tumor immunity.

Diagram 3: Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for assessing this compound's in vivo anti-tumor efficacy.

Experimental Protocols

The following are generalized protocols for key experiments cited in this compound research. These should be optimized for specific experimental conditions.

Western Blot for p-STAT3 and STAT3

Objective: To determine the effect of this compound on the phosphorylation of STAT3 in cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-p-STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145, 1:1000 dilution), Mouse anti-STAT3 (e.g., Cell Signaling Technology, #9139, 1:1000 dilution), and a loading control antibody (e.g., anti-β-actin).

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound or vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Protein Transfer: Transfer proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-